Methyl 4-(triphenylphosphonio)crotonate bromide
CAS No.: 2181-98-8
Cat. No.: VC20859119
Molecular Formula: C23H22BrO2P
Molecular Weight: 441.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2181-98-8 |
---|---|
Molecular Formula | C23H22BrO2P |
Molecular Weight | 441.3 g/mol |
IUPAC Name | [(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
Standard InChI | InChI=1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+; |
Standard InChI Key | KSTXYAKHACCZSD-NWBUNABESA-M |
Isomeric SMILES | COC(=O)/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES | COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES | COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Physical and Chemical Properties
Structural Characteristics
Methyl 4-(triphenylphosphonio)crotonate bromide has the molecular formula C23H22BrO2P . The compound features a triphenylphosphonium group connected to a crotonate ester moiety, with bromide serving as the counterion. The IUPAC name for this compound is [(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide . Several synonyms exist for this compound, including (3-methoxycarbonyl-2-propenyl)triphenylphosphonium bromide and (4-methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide .
The structural representation can be expressed through its canonical SMILES notation: COC(=O)C=CCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] . The InChI key for the compound is KSTXYAKHACCZSD-NWBUNABESA-M . The compound has a specific stereochemistry, with the E-configuration being predominant in the crotonate portion of the molecule.
Physical Properties
Methyl 4-(triphenylphosphonio)crotonate bromide exhibits distinctive physical characteristics that are important for its handling and applications. The key physical properties are summarized in Table 1.
Table 1: Physical Properties of Methyl 4-(triphenylphosphonio)crotonate bromide
The compound appears as a solid that decomposes around 175°C rather than exhibiting a clean melting transition . One source reports a slightly lower melting range of 164-166°C . Due to its hygroscopic nature, the compound absorbs moisture from the air and must be stored under appropriate conditions to maintain its integrity .
Chemical Properties
The chemical reactivity of Methyl 4-(triphenylphosphonio)crotonate bromide is largely determined by its structural features. The triphenylphosphonium group creates a positively charged phosphorus center that influences the compound's reactivity. The α,β-unsaturated ester portion (crotonate) provides sites for various chemical transformations, including nucleophilic additions and redox reactions.
The compound can undergo several types of chemical reactions:
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Substitution reactions: The bromide counterion can be exchanged with other anions.
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Oxidation reactions: The compound can be oxidized using appropriate oxidizing agents.
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Reduction reactions: Particularly of the unsaturated bond or the ester functionality.
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Nucleophilic additions: The α,β-unsaturated system can react with nucleophiles.
Due to its irritant properties, appropriate personal protective equipment should be used when handling the compound, including gloves, eye protection, and respiratory protection if needed. The hygroscopic nature of the compound necessitates storage in a dry environment, preferably in a desiccator or with desiccants.
The compound is typically sold with a purity of 98%, which is suitable for most research and synthetic applications . Pricing varies significantly based on quantity, with per-gram costs decreasing for larger quantities, as is typical for research chemicals.
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